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Get Quote

The indoline-2,3-dione, commonly known as isatin, represents a cornerstone heterocyclic
scaffold in medicinal chemistry and synthetic organic chemistry. Its unique structural features,
including a vicinal dicarbonyl system and an aromatic ring, provide a versatile platform for
chemical modification. Isatin and its derivatives are recognized as "privileged structures,"
frequently appearing in molecules with a wide array of biological activities, including anticancer,
antiviral, and anti-inflammatory properties[1][2][3].

This guide focuses on a specific and highly valuable derivative: 4-Bromo-1-methylindoline-
2,3-dione. The introduction of a bromine atom at the C4-position and a methyl group at the N1-
position significantly influences the molecule's electronic properties and reactivity. The N-
methylation prevents competing reactions at the indole nitrogen, directing reactivity towards the
dicarbonyl core. The C4-bromo substituent not only modulates the biological activity through
steric and electronic effects but also serves as a crucial synthetic handle for advanced
molecular elaboration, particularly through metal-catalyzed cross-coupling reactions. This
makes 4-Bromo-1-methylindoline-2,3-dione a pivotal intermediate for the construction of
complex molecular architectures in drug discovery programs.
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Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of 4-Bromo-1-methylindoline-2,3-
dione is fundamental for its application in research and development. These properties dictate
its handling, solubility, and behavior in reaction media.

Property Value Source

4-Bromo-1-methylindole-2,3-

IUPAC Name ] N/A
dione
Synonyms 4-Bromo-N-methylisatin [4]
CAS Number 884855-67-8 [5][6]
Molecular Formula CoHeBrNO2 [4]
Molecular Weight 240.05 g/mol [4]
Typically a solid (color may
Appearance
vary)
, CN1C2=C(C(=C(C=C2)Br)C1=
Canonical SMILES [4]

0)C(=0)

SDRBNKIRHLSRQD-
InChl Key [4]
UHFFFAOYSA-N

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-
Bromo-1-methylindoline-2,3-dione. While a complete, published spectrum for this specific
isomer is not readily available in the provided search results, the expected data can be inferred
from closely related analogs like 1-methylindoline-2,3-dione[7].
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Rationale & Comparative

Technique Expected Key Features
Data
The *H NMR of the parent 1-
methylindoline-2,3-dione
shows aromatic signals
Aromatic protons (3H) in the & between & 6.89-7.63 ppm and
H NMR 7.0-8.0 ppm range; a singlet an N-methyl singlet at o 3.24
for the N-methyl group (3H) ppm[7]. The electron-
around 0 3.2 ppm. withdrawing bromine at C4
would further deshield
adjacent protons, shifting them
downfield.
For 1-methylindoline-2,3-dione,
carbonyl carbons appear at &
Two carbonyl carbons (>158 183.30 and 158.18 ppm, and
ppm); aromatic carbons in the the N-methyl carbon is at
13C NMR 0 110-150 ppm range; N- 26.18 ppm[7]. The C4-Br bond
methyl carbon around & 26 would result in a carbon signal
ppm. in the aromatic region with a
lower chemical shift due to the
heavy atom effect.
Strong C=0 stretching .
frequencies around 1720-1740 The parent compound exhibits
IR (KBr) strong carbonyl peaks at 1722

cm~1; C-Br stretching in the

fingerprint region.

cm~t and 1605 cm™1[7].

Mass Spec. (ESI+)

[M+H]* peak at m/z ~240/242

in a ~1:1 ratio.

This characteristic isotopic
pattern is definitive for the
presence of a single bromine

atom.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of 4-Bromo-1-methylindoline-2,3-dione stems from its predictable

reactivity and the strategic placement of its functional groups.
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Synthetic Strategy

A common and effective route to N-substituted isatins involves the direct functionalization of a
pre-formed isatin core. The synthesis of 4-Bromo-1-methylindoline-2,3-dione can be logically
achieved via the N-methylation of 4-bromoisatin. This approach is often preferred as it avoids
potential side reactions that could occur during the bromination of N-methylisatin.

Caption: A generalized workflow for the synthesis of 4-Bromo-1-methylindoline-2,3-dione.

Detailed Experimental Protocol: N-Methylation of 4-
Bromoisatin

Causality: This protocol employs a standard SN2 reaction at the indole nitrogen. Potassium
carbonate is a mild and effective base for deprotonating the N-H of isatin, which is acidic due to
the adjacent electron-withdrawing carbonyl groups. Dimethylformamide (DMF) is an excellent
polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and
promoting the nucleophilic attack.

Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add 4-bromoisatin (1.0
eq) and anhydrous potassium carbonate (1.5 eq).

» Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen
or argon).

» Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add methyl iodide
(1.2 eq) dropwise to the mixture.

» Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin
Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

o Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A
precipitate will form.

« Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and
dry. The crude product can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) to yield pure 4-Bromo-1-methylindoline-2,3-dione.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1517590/docs?utm_src=pdf-body#introduction-the-isatin-scaffold-and-its-strategic-importance
https://www.benchchem.com/product/b1517590/docs?utm_src=pdf-body#introduction-the-isatin-scaffold-and-its-strategic-importance
https://www.benchchem.com/product/b1517590/docs?utm_src=pdf-body#introduction-the-isatin-scaffold-and-its-strategic-importance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Chemical Reactivity

The reactivity of 4-Bromo-1-methylindoline-2,3-dione is dominated by three key regions: the
C3-ketone, the C2-amide carbonyl, and the C4-bromo substituent on the aromatic ring.

C3-Ketone
(Most Electrophilic)

C4-Bromo
(Cross-Coupling Handle)

Suzuki, Heck, etc.
(Requires catalyst)

4-Bromo-1-methylindoline-2,3-dione

Electrophilic Axqmatic
Substitution

Ring-opening
(Harsh conditions)

C2-Amide Aromatic Ring

(Less Reactive) (Further Substitution)

Click to download full resolution via product page

Caption: Key reactive sites on the 4-Bromo-1-methylindoline-2,3-dione scaffold.

o C3-Ketone: This is the most electrophilic center and the primary site for nucleophilic attack. It
readily undergoes condensation reactions with a variety of nucleophiles. For instance,
reaction with hydrazines or thiosemicarbazides yields hydrazones and thiosemicarbazones,
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respectively, which are common intermediates in the synthesis of novel heterocyclic systems
and potential anticancer agents[8].

o C4-Bromo Substituent: This is arguably the most strategic functional group for drug
development professionals. The C-Br bond provides a site for palladium-catalyzed cross-
coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the
direct and modular installation of diverse aryl, alkyl, and amine groups, enabling rapid
exploration of the chemical space around the isatin core to optimize biological activity.

e Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution,
although the existing substituents (bromo and the dione system) are deactivating, typically
requiring forcing conditions.

Applications in Drug Discovery

The utility of 4-Bromo-1-methylindoline-2,3-dione extends beyond its interesting chemistry; it
is a validated building block for the synthesis of pharmacologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis, characterization and biological activity studies of 1,3,4-oxadiazole analogs -
PubMed [pubmed.nchbi.nlm.nih.gov]

2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs -
PMC [pmc.ncbi.nim.nih.gov]

3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies
[mdpi.com]

4. 6-Bromo-1-methylindoline-2,3-dione | COH6BrNO2 | CID 24971967 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. 4-bromo-1-methylindoline-2,3-dione CAS#: 884855-67-8 [m.chemicalbook.com]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.mdpi.com/1420-3049/28/7/3203
https://www.benchchem.com/product/b1517590/docs?utm_src=pdf-body#introduction-the-isatin-scaffold-and-its-strategic-importance
https://www.benchchem.com/product/b1517590?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/22224038/
https://pubmed.ncbi.nlm.nih.gov/22224038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3249744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3249744/
https://www.mdpi.com/1422-0067/22/21/11533
https://www.mdpi.com/1422-0067/22/21/11533
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-1-methylindoline-2_3-dione
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-1-methylindoline-2_3-dione
https://m.chemicalbook.com/ProductChemicalPropertiesCB32744413_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

6. 4-BROMO-1-METHYLINDOLINE-2,3-DIONE [884855-67-8] | King-Pharm [king-
pharm.com]

7. rsc.org [rsc.org]

8. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Introduction: The Isatin Scaffold and its Strategic
Importance]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1517590/docs#introduction-the-isatin-scaffold-and-
its-strategic-importance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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